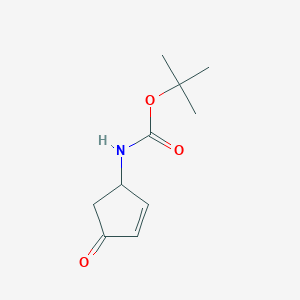

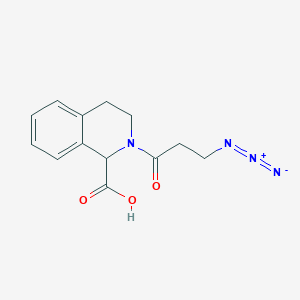

tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

- Safety Information :

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 (IF SWALLOWED), P302 (IF ON SKIN), P305 (IF IN EYES), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P338 (Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes), P352 (Wash with plenty of soap and water), P312 (Call a POISON CENTER or doctor/physician if you feel unwell) .

科学的研究の応用

Enantioselective Synthesis and Structural Analysis

One significant application of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives is in the enantioselective synthesis of bioactive molecules. For example, a study demonstrated the importance of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine for synthesizing carbocyclic analogues of 2′-deoxynucleotides, showcasing its role in the relative substitution of the cyclopentane ring (Ober et al., 2004).

Molecular Structure and Hydrogen Bonding

Another study focused on the isomorphous crystal structures of derivatives, highlighting the molecular linkage via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research adds valuable insights into the structural aspects and potential applications in designing new materials and molecular assemblies (Baillargeon et al., 2017).

Photocatalysis and Organic Synthesis

The versatility of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives is further exemplified in photocatalyzed reactions. A study reported a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions. This demonstrates the compound's utility in facilitating complex organic transformations (Wang et al., 2022).

Material Science and Sensory Applications

In materials science, tert-butyl carbazole derivatives have been used to construct nanofibers with strong blue emissive properties. These materials show potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting the functional versatility of tert-butyl carbamate derivatives in sensor technology (Sun et al., 2015).

Catalysis and Synthetic Applications

Furthermore, studies have explored the catalytic applications of tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate derivatives in the synthesis of complex organic molecules. For instance, bioinspired manganese complexes have been used in catalytic epoxidation reactions, showcasing the utility of these compounds in the efficient synthesis of key intermediates for pharmaceutical applications (Qiu et al., 2019).

特性

IUPAC Name |

tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNIZHSVECIKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![3-(Propan-2-yl)-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2675880.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)

![5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2675887.png)

![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675893.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2675897.png)